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Compound of Interest

Compound Name:
5-Androsten-3,17-dione-3-

ethyleneketal

Cat. No.: B8764791 Get Quote

Physical, Chemical, and Pharmacological
Characteristics
Executive Summary
6-Dehydrotestosterone (6-DHT) is a synthetic anabolic-androgenic steroid (AAS) and a pivotal

intermediate in the organic synthesis of complex steroidal drugs. Structurally, it is a derivative

of testosterone characterized by an additional double bond at the C6-C7 position (Δ6-

desaturation).[1] This modification alters the planarity of the B-ring, significantly impacting its

binding affinity for the Androgen Receptor (AR) and its interaction with steroidogenic enzymes

such as aromatase (CYP19A1).

For drug development professionals, 6-DHT is of critical interest as:

A Metabolic Probe: It serves as a marker for oxidative metabolism of testosterone.

A Synthetic Precursor: It is the direct precursor to 7-substituted steroids (e.g., Bolasterone).

A Pharmacological Agent: It exhibits distinct anabolic properties with altered metabolic

stability compared to testosterone.

Chemical Identity & Structural Analysis
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6-Dehydrotestosterone retains the androstane skeleton but introduces conjugated unsaturation

extending from the A-ring enone system through the B-ring.

Parameter Technical Detail

Chemical Name 6-Dehydrotestosterone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-

dimethyl-1,2,8,9,10,11,12,13,14,15,16,17-

dodecahydro-3H-cyclopenta[a]phenanthren-3-

one

Synonyms
Δ6-Testosterone; 17β-Hydroxyandrosta-4,6-

dien-3-one

CAS Registry Number 3591-23-9

Molecular Formula C₁₉H₂₆O₂

Molecular Weight 286.41 g/mol

SMILES C[C@]12CC[C@H]1CC=C3C2=CC(=O)CC3

InChIKey UMDCOKNNLDEKJB-DYKIIFRCSA-N

Physicochemical Profile
The introduction of the Δ6 double bond increases the UV absorption maximum (bathochromic

shift) and slightly alters solubility compared to testosterone.
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Property Value / Characteristic Experimental Context

Physical State Solid (Crystalline powder) Standard STP conditions.

Color White to off-white
Recrystallized from ethyl

acetate/hexane.

Melting Point 202 – 205 °C

Higher than testosterone

(~155°C) due to increased

rigidity.

Solubility (Organic) Soluble
Ethanol, Chloroform, DMSO,

Acetone.

Solubility (Aqueous) Practically Insoluble < 1 mg/L at 25°C.

UV Max (

)
~284 nm

Characteristic of linearly

conjugated dienones (vs. 240

nm for enones).

LogP (Predicted) 2.9 – 3.2
Lipophilic; readily crosses cell

membranes.

Synthesis & Manufacturing Protocols
Core Synthesis Route: Dehydrogenation of Testosterone
The standard industrial and laboratory preparation involves the selective dehydrogenation of

testosterone (or testosterone acetate) using high-potential quinones.

Protocol: Chloranil Dehydrogenation
Objective: Introduce a

double bond into the testosterone scaffold.

Reagents:

Substrate: Testosterone (CAS 58-22-0).

Oxidant: Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone).
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Solvent: tert-Butanol or Xylene.

Catalyst: p-Toluenesulfonic acid (optional, for rate enhancement).

Procedure:

Dissolution: Dissolve 10.0 g (34.7 mmol) of Testosterone in 250 mL of tert-butanol.

Addition: Add 1.1 equivalents of Chloranil (9.4 g).

Reflux: Heat the mixture to reflux (approx. 80-85°C) for 3–5 hours. Monitor reaction

progress via TLC (Silica gel; EtOAc:Hexane 1:1) or HPLC. The product will appear as a

UV-active spot with a distinct R_f value.

Work-up: Cool the reaction mixture. Filter off the precipitated hydroquinone byproduct.

Extraction: Concentrate the filtrate under reduced pressure. Redissolve residue in

chloroform and wash with 5% NaOH (to remove residual acidic phenolic byproducts)

followed by water and brine.

Purification: Dry organic layer over anhydrous

, filter, and evaporate. Recrystallize the crude solid from acetone/hexane to yield 6-
Dehydrotestosterone.

Yield: Typical yields range from 65% to 80%.

Visualizing the Synthesis Workflow
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Figure 1: Chemical synthesis pathway via quinone-mediated dehydrogenation.
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Biological Mechanism & Pharmacology[2]
Mechanism of Action
6-Dehydrotestosterone acts primarily through the Androgen Receptor (AR), but its structural

rigidity alters its interaction profile compared to endogenous testosterone.

Androgen Receptor Binding: The planar nature of the A and B rings allows high-affinity

binding to the AR ligand-binding domain (LBD). Upon binding, it induces a conformational

change, dimerization, and nuclear translocation of the AR, initiating transcription of

androgen-responsive genes (AREs).

Aromatase Interaction (Enzyme Inhibition): Unlike testosterone, 6-DHT is a poor substrate

for aromatization into estrogens. Furthermore, the

unsaturation mimics the structure of Type I aromatase inhibitors (e.g., Exemestane
precursors). It can competitively inhibit CYP19A1, reducing the conversion of concurrent
androgens into estrogens. This "anti-estrogenic" property makes it a scaffold of interest for
hormone-dependent cancer therapies.

Signaling Pathway Visualization
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Figure 2: Pharmacological mechanism showing AR activation and simultaneous aromatase

inhibition.

Handling, Stability & Safety
Stability

Thermal Stability: Stable up to ~200°C.
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Light Sensitivity: The conjugated dienone system (A/B rings) makes the compound

susceptible to photodegradation (dimerization) upon prolonged exposure to UV light. Store in

amber vials.

Reactivity: Stable to weak acids; sensitive to strong oxidizing agents.

Safety Protocol (GHS Classification)
Signal Word: DANGER

Hazard Statements:

H360: May damage fertility or the unborn child (Reproductive Toxicity).

H351: Suspected of causing cancer (Carcinogenicity).

Handling:

Use a certified chemical fume hood.

Wear nitrile gloves (double-gloving recommended for dissolved solutions).

Dispose of as hazardous pharmaceutical waste (incineration).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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